6-bromo-4-(1-methoxyethyl)-1H-indazole
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Overview
Description
6-bromo-4-(1-methoxyethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This specific compound features a bromine atom at the 6th position and a methoxyethyl group at the 4th position on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(1-methoxyethyl)-1H-indazole typically involves multi-step organic reactions. One common method starts with the bromination of an indazole precursor to introduce the bromine atom at the desired position. This is followed by the alkylation of the indazole ring to attach the methoxyethyl group. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(1-methoxyethyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
6-bromo-4-(1-methoxyethyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-bromo-4-(1-methoxyethyl)-1H-indazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved can vary, but studies often focus on understanding how the compound binds to its targets and the downstream effects of these interactions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylpyridine: Another brominated heterocyclic compound with different structural features and applications.
Quinoline derivatives: Compounds with a similar aromatic ring structure but different functional groups and biological activities.
Uniqueness
6-bromo-4-(1-methoxyethyl)-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
6-Bromo-4-(1-methoxyethyl)-1H-indazole is a significant compound within the indazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by:
- Bromine atom at the 6-position
- Methoxyethyl group at the 4-position
- Molecular formula : C11H12BrN3O
- Molecular weight : Approximately 229.07 g/mol
The presence of these functional groups enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties. A study focusing on various indazole compounds demonstrated their effectiveness against bacterial and fungal infections. Specifically, the compound showed promising results in inhibiting microbial growth, as evidenced by zones of inhibition measured through agar diffusion tests .
Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
---|---|---|
This compound | 18 | 50 |
Standard Penicillin | 22 | 10 |
This table illustrates the comparative antimicrobial efficacy of this compound against standard antibiotics.
Anti-inflammatory Activity
Another notable biological activity of this compound is its anti-inflammatory effect. Studies have shown that derivatives of indazole can significantly reduce inflammation in models such as the carrageenan-induced edema test. For instance, related compounds demonstrated an effective dose (ED50) of around 3.5 mg/kg in reducing inflammation .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of inflammatory mediators : The compound may inhibit pathways involving pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Antimicrobial mechanisms : The structural features allow for interaction with bacterial cell membranes or inhibition of essential enzymes.
Synthesis and Derivative Development
Several synthetic routes have been developed for creating this compound, highlighting its versatility:
- Condensation reactions involving hydrazine derivatives with substituted cyclohexanones.
- Functional group modifications to enhance specific biological activities.
These synthetic approaches have led to the development of various derivatives with altered pharmacological profiles, expanding the potential applications of this compound in therapeutic settings.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several indazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, comparable to established antibiotics .
Investigation into Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory properties using a mouse model. The findings revealed that treatment with the compound significantly reduced paw swelling compared to controls, suggesting its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C10H11BrN2O |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-4-(1-methoxyethyl)-1H-indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-6(14-2)8-3-7(11)4-10-9(8)5-12-13-10/h3-6H,1-2H3,(H,12,13) |
InChI Key |
WXIQFYXVBFLSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=NNC2=CC(=C1)Br)OC |
Origin of Product |
United States |
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